Aggregation Rate Hierarchy: Aβ A2V Homozygous vs. Wild-Type vs. Heterozygous Mixture
The aggregation rate of Aβ peptides carrying the A2V mutation follows a strict hierarchy: homozygous A2V > wild-type (WT) > heterozygous mixture (A2V + WT). The half-time (t½) for Aβ1-40 aggregation measured by ThT fluorescence is approximately 1.3 hours for the A2V homozygous peptide versus 5.8 hours for wild-type Aβ1-40 — a 4.5-fold acceleration [1]. Critically, the heterozygous mixture (A2V + WT co-incubated at equimolar ratio) shows the slowest aggregation kinetics of all three conditions, consistent with the dominant-negative protective effect observed in human heterozygous carriers [2]. This non-linear aggregation behavior is a distinguishing characteristic of the A2V mutation that is not observed with the protective A2T substitution at the same position.
| Evidence Dimension | Aggregation half-time (t½) by ThT fluorescence |
|---|---|
| Target Compound Data | Aβ1-40 A2V (homozygous): t½ ≈ 1.3 h |
| Comparator Or Baseline | Aβ1-40 WT: t½ ≈ 5.8 h; Aβ1-40 A2V+WT (1:1 mixture): t½ significantly longer than WT |
| Quantified Difference | A2V homozygous aggregates ~4.5× faster than WT; heterozygous mixture aggregates slower than both A2V and WT |
| Conditions | In vitro ThT fluorescence assay; synthetic Aβ1-40 peptides at physiological pH; data compiled from Di Fede et al. (2009) and Nguyen et al. (2016) |
Why This Matters
This biphasic aggregation behavior (homozygous: pro-aggregation; heterozygous: anti-aggregation) is the mechanistic hallmark that distinguishes the A2V mutation from all other known APP mutations — including A2T at the same residue — and justifies the procurement of A2V-containing peptides for studying dominant-negative amyloidogenesis mechanisms.
- [1] Nguyen, P.H., Sterpone, F., Campanera, J.M., Nasica-Labouze, J., Derreumaux, P. Impact of the A2V mutation on the heterozygous and homozygous Aβ1-40 dimer structures from atomistic simulations. ACS Chem. Neurosci. 7(6), 823-832 (2016). DOI: 10.1021/acschemneuro.6b00053 View Source
- [2] Di Fede, G., Catania, M., Morbin, M., et al. A recessive mutation in the APP gene with dominant-negative effect on amyloidogenesis. Science 323(5920), 1473-1477 (2009). DOI: 10.1126/science.1168979 View Source
